Cinacalcet hydrochloride Cinacalcet hydrochloride See also: Cinacalcet Hydrochloride (preferred); Cinacalcet (has active moiety).
Brand Name: Vulcanchem
CAS No.: 364782-34-3
VCID: VC21340279
InChI: InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1
SMILES: CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Molecular Formula: C22H23ClF3N
Molecular Weight: 393.9 g/mol

Cinacalcet hydrochloride

CAS No.: 364782-34-3

Cat. No.: VC21340279

Molecular Formula: C22H23ClF3N

Molecular Weight: 393.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cinacalcet hydrochloride - 364782-34-3

CAS No. 364782-34-3
Molecular Formula C22H23ClF3N
Molecular Weight 393.9 g/mol
IUPAC Name hydron;N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;chloride
Standard InChI InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1
Standard InChI Key QANQWUQOEJZMLL-PKLMIRHRSA-N
Isomeric SMILES [H+].C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-]
SMILES CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl
Canonical SMILES [H+].CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-]
Appearance White to Tan Solid
Melting Point 175-177°C (dec.)

Chemical Structure and Properties

Cinacalcet hydrochloride is described chemically as N-[1-(R)-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-aminopropane hydrochloride . The compound features an R-absolute configuration at its single chiral center, with the R-enantiomer being responsible for its pharmacodynamic activity . This stereochemical specificity is crucial for its therapeutic efficacy.

The molecular formula of cinacalcet hydrochloride is C₂₂H₂₃ClF₃N, with a molecular weight of 393.88 g/mol for the hydrochloride salt and 357.4 g/mol for the free base . The structural features include a naphthalene ring system, a trifluoromethyl group on a phenyl ring, and an amine functionality that forms the hydrochloride salt.

Table 1: Physicochemical Properties of Cinacalcet Hydrochloride

PropertyValue
Molecular Weight (Salt)393.88 g/mol
Molecular Weight (Free Base)357.4 g/mol
Chemical FormulaC₂₂H₂₃ClF₃N
Physical AppearanceWhite to off-white crystalline solid
SolubilitySoluble in methanol and 95% ethanol; poorly soluble in water
Water Solubility5.59 × 10⁻⁵ mg/mL
LogP5.57-6.27
pKa (Strongest Basic)10.01
Hydrogen Acceptor Count1
Hydrogen Donor Count1
Polar Surface Area12.03 Ų
Number of Rings3

The compound exhibits poor water solubility (5.59 × 10⁻⁵ mg/mL) but is soluble in organic solvents such as methanol and 95% ethanol . This lipophilic character, indicated by its high logP values between 5.57 and 6.27, influences its pharmacokinetic profile, including absorption and distribution in the body .

Mechanism of Action

Cinacalcet hydrochloride operates through a unique mechanism of action that fundamentally differs from conventional treatments for secondary hyperparathyroidism. The compound acts as a calcimimetic agent, directly modulating the activity of the calcium-sensing receptor (CaR) located on the chief cells of the parathyroid gland .

The calcium-sensing receptor serves as the principal regulator of PTH secretion, detecting changes in extracellular calcium concentration and adjusting hormone release accordingly. Under normal conditions, elevated calcium levels activate this receptor, suppressing PTH secretion. In secondary hyperparathyroidism associated with CKD, this regulatory mechanism becomes impaired, leading to persistently elevated PTH levels despite normal or high serum calcium concentrations .

Cinacalcet hydrochloride intervenes in this pathophysiological process by increasing the sensitivity of the calcium-sensing receptor to extracellular calcium. It binds to an allosteric site on the receptor, enhancing its responsiveness to existing calcium levels in the bloodstream . This action effectively "tricks" the parathyroid gland into perceiving higher calcium levels than are actually present, resulting in reduced PTH secretion.

What distinguishes cinacalcet hydrochloride from other treatments is its ability to simultaneously reduce multiple biochemical parameters that contribute to the complications of secondary hyperparathyroidism. By lowering PTH secretion, it induces concurrent reductions in serum calcium, phosphorus, and the calcium-phosphorus product . This comprehensive effect addresses the complex mineral metabolism disturbances characteristic of the condition.

The R-enantiomer of cinacalcet has been identified as the more potent form and is primarily responsible for the compound's pharmacodynamic effects . This stereochemical specificity contributes to the precision of its therapeutic action.

Clinical Efficacy

The efficacy of cinacalcet hydrochloride in managing secondary hyperparathyroidism has been extensively evaluated through multiple clinical trials, culminating in a comprehensive understanding of its therapeutic potential and limitations.

Adverse EventRisk Ratio (95% CI)P-valueIncidence
Hypocalcemia8.48 (6.37-11.29)<0.001Common
Nausea2.12 (1.62-2.77)<0.001Common
Vomiting2.00 (1.79-2.24)<0.001Common
Diarrhea1.17 (1.05-1.32)0.006Common
HypotensionNot increased vs. placebo-7% vs. 12% for placebo
Heart Failure--2%

Most treatment-emergent adverse events associated with cinacalcet hydrochloride were described as mild to moderate in severity . The safety profile appears consistent across various patient subgroups, including differences in disease severity, duration of dialysis treatment, dialysis modality, race, age, and gender .

Therapeutic Applications

Cinacalcet hydrochloride has established specific therapeutic roles in the management of parathyroid disorders, with applications primarily in secondary hyperparathyroidism associated with chronic kidney disease and parathyroid carcinoma.

Secondary Hyperparathyroidism in CKD

The primary therapeutic application of cinacalcet hydrochloride is in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. Clinical trials have demonstrated that cinacalcet hydrochloride is effective across a broad spectrum of CKD patients with uncontrolled secondary hyperparathyroidism, regardless of disease severity, duration of dialysis treatment, dialysis modality, race, age, gender, or concurrent use of other medications such as phosphate binders or vitamin D sterols .

A significant advantage of cinacalcet hydrochloride in this setting is its ability to simultaneously reduce PTH levels while lowering calcium, phosphorus, and calcium-phosphorus product levels . This comprehensive effect on mineral metabolism makes it particularly valuable for patients who struggle to achieve adequate control with conventional therapies alone. Additionally, the medication has been shown to help patients achieve targets in accordance with the Kidney Disease Outcomes Quality Initiative (K/DOQI) Guidelines for Bone Metabolism and Disease published by the National Kidney Foundation .

The recommended initial dosage for secondary hyperparathyroidism in CKD patients on dialysis is 25 mg daily, with dose adjustments made based on PTH and serum calcium levels . Japanese clinical trials confirmed this dosing regimen, which was determined through early phase II dose-finding studies that started from daily doses of 12.5 mg and increased by 25 mg up to 50 mg over 9 weeks .

Parathyroid Carcinoma

Cinacalcet hydrochloride has also demonstrated efficacy in the management of hypercalcemia associated with parathyroid carcinoma. In an open-label, multicentre, dose-titration trial, cinacalcet hydrochloride at doses of 60-360 mg/day reduced elevated serum calcium levels by ≥1 mg/dL in 15 of 21 patients (71%) with parathyroid carcinoma . This application represents an important therapeutic option for a rare but challenging clinical condition with limited treatment alternatives.

Pharmacological Properties

Pharmacodynamics

The pharmacodynamic profile of cinacalcet hydrochloride is characterized by its direct action on the calcium-sensing receptor, which distinguishes it from other treatments for hyperparathyroidism. As a calcimimetic agent, it increases the sensitivity of this receptor to extracellular calcium, effectively lowering the threshold for calcium-induced inhibition of PTH secretion .

The R-enantiomer of cinacalcet is the more potent form and has been identified as responsible for the compound's pharmacodynamic activity . This stereochemical specificity contributes to the precision of its therapeutic effects.

In patients with chronic kidney disease and secondary hyperparathyroidism, cinacalcet hydrochloride produces rapid and sustained reductions in PTH levels, with concurrent decreases in serum calcium and phosphorus concentrations . This effect on multiple parameters of mineral metabolism addresses the complex pathophysiology of the condition more comprehensively than conventional treatments.

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